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3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B12973195
M. Wt: 219.24 g/mol
InChI Key: NWZPGJRUBPGLQN-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyridine (B132010) Scaffold in Chemical Research

The imidazo[1,2-a]pyridine core is a prominent structural motif in a vast number of biologically active compounds. researchgate.net This privileged scaffold is recognized for its wide range of applications in medicinal chemistry. researchgate.net

Imidazo[1,2-a]pyridines are aromatic, nitrogen-containing heterocyclic compounds formed by the fusion of an imidazole (B134444) and a pyridine (B92270) ring. asianpubs.org This fusion results in a 10-π electron aromatic system, which imparts significant stability to the molecule. The arrangement of nitrogen atoms in the fused system allows for diverse biological interactions and a broad spectrum of pharmacological activities. nih.gov These activities include, but are not limited to, anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.gov The versatility of the imidazo[1,2-a]pyridine scaffold also extends to materials science, where its derivatives have been explored for their luminescent properties. acs.org

The synthesis of the imidazo[1,2-a]pyridine ring system has been a subject of interest for organic chemists for many years. One of the earliest and most common methods for its synthesis is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-haloketone. asianpubs.orgresearchgate.net This straightforward approach has been refined over the years, with the development of more efficient and environmentally friendly methods, including microwave-assisted and catalyst-free syntheses in water. asianpubs.orgresearchgate.net These advancements have made a wide array of substituted imidazo[1,2-a]pyridines readily accessible for further investigation.

The nitrile, or cyano (-C≡N), functional group is a highly valuable component in the toolkit of organic and medicinal chemists. Its strong electron-withdrawing nature and linear geometry can significantly influence the electronic and steric properties of a molecule. In organic synthesis, the nitrile group is a versatile precursor that can be readily converted into other important functional groups such as amines, carboxylic acids, and amides. In medicinal chemistry, the incorporation of a nitrile group can enhance the metabolic stability of a drug candidate and improve its binding affinity to biological targets through dipole-dipole interactions or by acting as a hydrogen bond acceptor. nih.govnih.gov

Rationale for Research on 3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile

The specific combination of the imidazo[1,2-a]pyridine scaffold and a benzonitrile (B105546) substituent in this compound provides a compelling case for its investigation. This rationale is built upon the established importance of both of these chemical entities in the development of new bioactive molecules.

The precise positioning of substituents on the imidazo[1,2-a]pyridine ring and the benzonitrile ring is critical in determining the biological activity of the resulting molecule. The substitution pattern can dramatically alter the molecule's shape, electronic distribution, and ability to interact with specific biological targets. For example, studies on various imidazo[1,2-a]pyridine derivatives have shown that the location of functional groups significantly impacts their efficacy as kinase inhibitors or antiulcer agents. nih.govnih.gov The difference in activity between the 2- and 3-substituted imidazo[1,2-a]pyridines is a well-documented phenomenon. nih.gov Similarly, the position of the nitrile group on the phenyl ring (ortho, meta, or para) will dictate its interaction with the surrounding environment and ultimately influence its pharmacological profile. Therefore, the study of the this compound isomer is essential to fully understand the structure-activity relationships within this class of compounds.

Overview of Closely Related Benzonitrile-Substituted Imidazo[1,2-a]pyridine Analogues in Research

The imidazo[1,2-a]pyridine framework allows for extensive structural modification, and numerous analogues have been synthesized and evaluated for various therapeutic purposes. Research into derivatives with substitutions at different positions, including those with benzonitrile and related functional groups, has yielded significant findings.

A notable area of investigation is in the treatment of tuberculosis (TB). A series of imidazo[1,2-a]pyridine-3-carboxamides (IPAs) were explored, leading to the discovery of Telacebec (Q203), a clinical candidate active against both multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis. nih.gov Structure-activity relationship (SAR) studies revealed that the 3-carboxamide series was significantly more potent than analogues with 3-oxoacetamide or 3-acetamide groups. nih.gov Further research indicated that moving the carboxamide group from the 3-position to the 2-position resulted in much weaker anti-TB activity, suggesting a potential switch in the mechanism of action. nih.gov In an effort to explore other variations, researchers replaced the extended amide side chain of Q203 with different substituted aryl or heteroaryl rings at the C-3 position, creating 3-arylsubstituted imidazo[1,2-a]pyridine analogues with promising activity against M. tuberculosis. nih.gov

The versatility of the imidazo[1,2-a]pyridine scaffold has also been leveraged in oncology research. Taking inspiration from the structure of the KRAS G12C inhibitor AMG510, scientists designed a series of novel imidazo[1,2-a]pyridine derivatives to act as covalent anticancer agents. rsc.org This work validates the role of the imidazo[1,2-a]pyridine core as a suitable scaffold for developing targeted cancer therapies. rsc.org

Other research has focused on different substitutions and therapeutic targets. For instance, new imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized and evaluated as potential antiulcer agents, with several compounds demonstrating good cytoprotective properties. nih.gov In another study, phosphonopropionates derived from 6-substituted imidazo[1,2-a]pyridines were synthesized and assessed as inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme whose inhibition is a target in cancer therapy. nih.gov

The following table summarizes the research findings for several classes of closely related imidazo[1,2-a]pyridine analogues.

Interactive Data Table: Research on Imidazo[1,2-a]pyridine Analogues

Analogue ClassKey Structural FeatureResearch AreaKey FindingsCitations
Imidazo[1,2-a]pyridine-3-carboxamidesCarboxamide group at C-3AntituberculosisHighly potent against MDR-TB and XDR-TB. Led to clinical candidate Telacebec (Q203). bio-conferences.orgnih.gov
Imidazo[1,2-a]pyridine-2-carboxamidesCarboxamide group at C-2AntituberculosisShowed significantly weaker activity compared to the 3-carboxamide isomers. nih.gov
3-Arylsubstituted Imidazo[1,2-a]pyridinesSubstituted aryl ring at C-3AntituberculosisDeveloped as potent anti-TB agents by modifying the lead compound Q203. nih.gov
Covalent Imidazo[1,2-a]pyridine DerivativesElectrophilic fragment for covalent bondingAnticancer (KRAS G12C)Designed as potential covalent inhibitors, demonstrating the scaffold's utility in oncology. rsc.org
3-Substituted Imidazo[1,2-a]pyridinesVarious side chains at C-3AntiulcerCompounds showed significant cytoprotective properties in preclinical models. nih.gov
6-Substituted Imidazo[1,2-a]pyridine PhosphonopropionatesPhosphonopropionate at C-3, substituent at C-6Anticancer (RGGT inhibition)The substituent at the C-6 position was critical for activity against the enzyme RGGT. nih.gov
4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrileBenzonitrile group at C-2 (para-position)Research ChemicalA positional isomer used as a heterocyclic building block in chemical synthesis. moldb.com

This diverse body of research highlights the chemical tractability and pharmacological importance of the imidazo[1,2-a]pyridine scaffold. The specific substitution patterns, such as the placement of benzonitrile, carboxamide, or aryl groups, are crucial in determining the biological activity and therapeutic potential of these compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9N3 B12973195 3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

3-imidazo[1,2-a]pyridin-2-ylbenzonitrile

InChI

InChI=1S/C14H9N3/c15-9-11-4-3-5-12(8-11)13-10-17-7-2-1-6-14(17)16-13/h1-8,10H

InChI Key

NWZPGJRUBPGLQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=CC(=C3)C#N

Origin of Product

United States

Ii. Synthetic Methodologies for 3 Imidazo 1,2 a Pyridin 2 Yl Benzonitrile and Analogues

General Approaches to the Imidazo[1,2-a]pyridine (B132010) Core Synthesis

General synthetic strategies for imidazo[1,2-a]pyridines predominantly involve the reaction of a 2-aminopyridine (B139424) derivative with a partner that provides the remaining two carbons of the imidazole (B134444) ring. Variations in this second component and the reaction conditions have led to the development of numerous distinct and powerful synthetic protocols.

A novel approach for the synthesis of imidazo[1,2-a]pyridines involves a (3+2) cycloaddition reaction. rsc.orgnih.gov One such method utilizes sodium periodate (B1199274) (NaIO₄) and tert-butyl hydroperoxide (TBHP) to promote the reaction between propargyl alcohols and 2-aminopyridines. rsc.orgnih.govnih.gov This protocol is notable for its operational simplicity and high tolerance for various functional groups on both reaction partners, leading to C3-carbonylated imidazo[1,2-a]pyridines in moderate yields. rsc.orgnih.gov The reaction demonstrates broad substrate scope, accommodating different substitutions on both the propargyl alcohol and the 2-aminopyridine. nih.gov

Table 1: Examples of NaIO₄/TBHP-Promoted (3+2) Cycloaddition

2-Aminopyridine Propargyl Alcohol Product Yield Reference
Pyridin-2-amine Diphenylpropynol (Imidazo[1,2-a]pyridin-3-yl)(phenyl)methanone 68% rsc.org
5-Methylpyridin-2-amine Diphenylpropynol (5-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone 65% rsc.org
5-Chloropyridin-2-amine Diphenylpropynol (5-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone 71% rsc.org
Pyridin-2-amine (4-Methoxyphenyl)(phenyl)propynol (Imidazo[1,2-a]pyridin-3-yl)(4-methoxyphenyl)methanone 62% rsc.org

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. acs.orgbeilstein-journals.org These reactions are prized for their high atom economy, convergence, and ability to rapidly generate libraries of structurally diverse compounds, making them ideal for drug discovery. acs.orgbeilstein-journals.orgresearchgate.net Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold. researchgate.net

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction (3CR) that has become a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.govnih.gov This reaction involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govresearchgate.netbio-conferences.org The GBB reaction is recognized as a greener and more efficient alternative to traditional methods for accessing the imidazo[1,2-a]pyridine core. mdpi.commdpi.com The mechanism initiates with the formation of a protonated imine from the 2-aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide. beilstein-journals.org Subsequent rearrangement leads to the aromatic 3-amino-substituted imidazo[1,2-a]pyridine product. beilstein-journals.orgnih.gov The reaction can be catalyzed by both Brønsted and Lewis acids, such as ammonium (B1175870) chloride, scandium triflate, or heteropolyacids. researchgate.netnih.govmdpi.com Microwave assistance has been shown to significantly reduce reaction times and improve yields. mdpi.commdpi.com

Table 2: Examples of Groebke–Blackburn–Bienaymé Reactions

2-Aminopyridine Aldehyde Isocyanide Catalyst Product Yield Reference
2-Aminopyridine 2-Azidobenzaldehyde tert-Butyl isocyanide NH₄Cl 82% mdpi.commdpi.com
2-Amino-5-chloropyridine 4-Formylbenzoic acid tert-Butyl isocyanide Sc(OTf)₃ - beilstein-journals.org
2-Aminopyridines 3-Formyl-chromone Various isocyanides NH₄Cl (MW) Good mdpi.com
2-Aminopyridines Isatins Various isocyanides - Moderate beilstein-journals.org

While not a method for constructing the core itself, the three-component aza-Friedel–Crafts reaction is a powerful strategy for the C3-functionalization of pre-existing imidazo[1,2-a]pyridines. utexas.edumdpi.com This reaction achieves the C3-alkylation of the imidazo[1,2-a]pyridine ring by reacting it with an aldehyde and an amine. mdpi.comnih.govresearchgate.net The process is typically catalyzed by a Lewis acid, such as yttrium(III) triflate (Y(OTf)₃), and proceeds efficiently without the need for an inert atmosphere. utexas.edumdpi.comdntb.gov.ua This methodology is valued for its simple operation, high atomic economy, and broad substrate scope, tolerating a wide array of functional groups on all three components. mdpi.comnih.gov The reaction allows for the direct introduction of diverse alkylamino groups at the C3 position, a key site for modulating biological activity. utexas.edu

Table 3: Y(OTf)₃-Catalyzed Aza-Friedel–Crafts C3-Alkylation

Imidazo[1,2-a]pyridine Aldehyde Amine Product Yield Reference
2-Phenylimidazo[1,2-a]pyridine (B181562) 4-Nitrobenzaldehyde Morpholine 91% mdpi.com
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine 4-Nitrobenzaldehyde Morpholine 85% mdpi.com
2-Phenylimidazo[1,2-a]pyridine 4-Chlorobenzaldehyde Morpholine 87% mdpi.com
2-Phenylimidazo[1,2-a]pyridine 4-Nitrobenzaldehyde Piperidine 88% mdpi.com
2-(p-Tolyl)imidazo[1,2-a]pyridine 4-Nitrobenzaldehyde Morpholine 89% mdpi.com

Copper catalysis provides another versatile platform for the multicomponent synthesis of imidazo[1,2-a]pyridines. One established method involves the three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by a copper salt. bio-conferences.orgrsc.orgnih.gov This approach offers a direct route to a wide range of polysubstituted imidazo[1,2-a]pyridines. bio-conferences.org

A related, more recent development is a copper-catalyzed three-component cascade reaction of 2-aminopyridines, sulfonyl azides, and terminal ynones. rsc.orgnih.govrsc.org This base-free process proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring-cleavage, which generates a highly reactive α-acyl-N-sulfonyl ketenimine intermediate in situ. rsc.orgnih.gov This intermediate is then trapped by the 2-aminopyridine to construct the final imidazo[1,2-a]pyridine product in moderate to excellent yields. rsc.orgnih.govrsc.org This method avoids the use of unstable and easily oxidized aldehydes. rsc.orgnih.gov

Table 4: Copper-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines

Reactant 1 Reactant 2 Reactant 3 Catalyst Product Type Reference
2-Aminopyridine Aldehyde Terminal Alkyne Copper salt Polysubstituted Imidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridine Sulfonyl Azide (B81097) Terminal Ynone Copper salt Polysubstituted Imidazo[1,2-a]pyridine rsc.orgnih.gov

Tandem reactions, also known as cascade or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. These sequences are highly efficient for rapidly building molecular complexity from simple precursors. researchgate.net

One notable example involves coupling the Groebke–Blackburn–Bienaymé (GBB) reaction with a subsequent Ugi reaction. beilstein-journals.orgnih.govnih.gov In this approach, a GBB reaction is first used to synthesize an imidazo[1,2-a]pyridine containing a carboxylic acid functional group. beilstein-journals.orgnih.gov This product then serves as the acid component in a subsequent Ugi four-component reaction, allowing for the attachment of a peptidomimetic chain to the heterocyclic core. beilstein-journals.orgnih.govnih.gov This tandem strategy enables the creation of complex hybrid molecules with multiple points of diversity, which are of significant interest in medicinal chemistry. beilstein-journals.orgnih.gov

Condensation Reactions of 2-Aminopyridines with Active Methylene (B1212753) Compounds (e.g., α-Haloketones)

One of the most fundamental and widely used methods for synthesizing the imidazo[1,2-a]pyridine skeleton is the condensation reaction between a 2-aminopyridine and an α-haloketone, a variant of the Tschitschibabin reaction. bio-conferences.org This process typically involves the initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. acs.orgrsc.org

Historically, these reactions were performed at high temperatures in a sealed tube, often resulting in modest yields. bio-conferences.org However, significant advancements have led to more efficient and environmentally benign protocols. For instance, researchers have developed a catalyst- and solvent-free method for this condensation. amazonaws.com By simply heating a mixture of 2-aminopyridine and an α-haloketone at 60°C, various imidazo[1,2-a]pyridine derivatives were synthesized in good to excellent yields. amazonaws.com This protocol demonstrates high functional group tolerance, accommodating chloro, methyl, and methoxy (B1213986) groups on the reactants. amazonaws.com The reaction proceeds smoothly, and the products can be purified by washing with alcohol or ethyl acetate (B1210297) followed by column chromatography. amazonaws.com

Table 1: Catalyst- and Solvent-Free Synthesis of Imidazo[1,2-a]pyridines

2-Aminopyridineα-HaloketoneReaction Time (min)Yield (%)Reference
2-Aminopyridineα-Bromoacetophenone2091 amazonaws.com
2-Amino-4-methylpyridineα-Bromoacetophenone2592 amazonaws.com
2-Aminopyridine4'-Chloro-α-bromoacetophenone2094 amazonaws.com
2-Aminopyridine4'-Methoxy-α-bromoacetophenone3088 amazonaws.com

Oxidative Coupling-Cyclization Reactions

Oxidative coupling strategies provide an alternative pathway to imidazo[1,2-a]pyridines, often utilizing readily available starting materials and employing an oxidant to facilitate the key cyclization step. These reactions can proceed through various mechanisms, including the formation of C-N bonds via intermolecular coupling followed by cyclization. rsc.org

An example of this approach is the copper-catalyzed one-pot synthesis using 2-aminopyridines and nitroolefins, with air serving as the oxidant. organic-chemistry.org In other variations, visible light-catalyzed aerobic oxidative cyclization has been achieved using inexpensive organic dyes like Eosin Y, with atmospheric oxygen as the terminal oxidant. acs.org This method is noted for its tolerance of a broad range of functional groups. acs.org Electrochemical methods have also been developed, providing an environmentally benign route by using catalytic hydriodic acid as a redox mediator in a simple undivided cell, thus avoiding the need for external chemical oxidants. rsc.org This electrochemical approach works for a variety of ketones, including acetophenones and alkyl ketones, affording the corresponding imidazo[1,2-a]pyridine products in moderate to excellent yields. rsc.org

Specific Synthetic Routes for Benzonitrile-Substituted Imidazo[1,2-a]pyridines

To synthesize the specific target molecule, 3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile, or its close analogues, transition metal-catalyzed reactions are particularly powerful. These methods can be used to construct the heterocyclic core with the desired substitution pattern or to functionalize a pre-formed imidazo[1,2-a]pyridine ring.

Transition Metal-Catalyzed Syntheses

Copper catalysis is a cornerstone in the synthesis of N-heterocycles. Copper-promoted annulation reactions offer a direct route to polycyclic systems like imidazo[1,2-a]pyridines. ablesci.com For instance, a copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters presents an environmentally friendly pathway. organic-chemistry.org Another efficient method involves the copper-catalyzed regioselective double carbonylation of imidazo[1,2-a]pyridines using molecular oxygen as the oxidant, which provides access to 1,2-dicarbonyl imidazo[1,2-a]pyridines. acs.orgresearchgate.net Furthermore, a highly regioselective C-H/S-H cross-coupling of imidazo[1,2-a]pyridines with thiols can be achieved using a copper catalyst and molecular oxygen to form C-3 sulfenated products. rsc.org These methods highlight copper's versatility in promoting the formation of the imidazo[1,2-a]pyridine scaffold with high regioselectivity.

To enhance catalyst efficiency, stability, and recyclability, heterogeneous catalysts have been developed. A novel magnetically recoverable nanocatalyst, a biimidazole Cu(I) complex supported on silica-coated magnetite (Fe₃O₄) nanoparticles, has been successfully synthesized and characterized. rsc.orgresearchgate.net This catalyst features superparamagnetic, spherical particles with an average size of approximately 20 nm. rsc.orgresearchgate.net

Table 2: Properties of Nano Fe₃O₄ Supported Biimidazole Cu(I) Catalyst

PropertyValueReference
Average Particle Size~20 nm rsc.orgresearchgate.net
Organic Group Loading1.4 mmol/g rsc.orgresearchgate.net
Copper (Cu) Loading1.2 mmol/g rsc.orgresearchgate.net
ReusabilityAt least 10 times rsc.org

This nanocatalyst demonstrates excellent activity for the synthesis of imidazo[1,2-a]pyridines in aqueous media via a three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. researchgate.net The key advantages of this system include its high efficiency, the use of an environmentally friendly aqueous medium, and the ease of catalyst recovery using an external magnetic field, allowing for its reuse in at least ten consecutive cycles without a significant loss of catalytic activity. rsc.orgresearchgate.net Similar magnetic nanocatalysts, such as a copper(II) complex on modified Fe₃O₄ nanoparticles, have also proven effective for one-pot, three-component syntheses of imidazo[1,2-a]pyridines. nih.gov

Palladium-catalyzed reactions are indispensable tools for the late-stage functionalization of heterocyclic scaffolds, which is a key strategy for accessing complex molecules like those containing a benzonitrile (B105546) moiety. researchgate.net Efficient cross-coupling reactions between imidazo[1,2-a]pyridine derivatives and various coupling partners have been established. researchgate.net For example, a Suzuki coupling reaction between a halogenated imidazo[1,2-a]pyridine and a cyanophenylboronic acid could directly install the desired benzonitrile group.

Additionally, palladium catalysts enable carbonylative coupling reactions. A one-pot, multicomponent synthesis of pyrido[2,1-α]isoindoles has been developed that involves the palladium-catalyzed carbonylative coupling of imines and 2-bromopyridines. rsc.org While this produces a different scaffold, the underlying principle of using palladium to orchestrate complex bond formations is directly applicable to the derivatization of imidazo[1,2-a]pyridines. Such methods offer a modular approach, allowing for the efficient assembly of polysubstituted products with high yields and broad substrate scope. researchgate.netrsc.org This versatility makes palladium catalysis a prime candidate for the final steps in the synthesis of this compound.

Organocatalyzed Syntheses (e.g., DBU Catalysis)

Organocatalysis has emerged as a powerful tool in the synthesis of imidazo[1,2-a]pyridines, offering a metal-free alternative to traditional catalytic systems. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a prominent organocatalyst employed in these transformations. DBU can facilitate the one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines, aldehydes, and terminal alkynes. In this context, DBU is believed to act as a base to promote the initial formation of a key intermediate, which then undergoes further reactions to yield the final product.

One notable DBU-catalyzed, three-component reaction involves the synthesis of imidazo[1,2-a]pyridines in a sequential one-pot manner. This approach demonstrates the versatility of DBU in promoting complex transformations leading to the desired heterocyclic core. The reaction proceeds under relatively mild conditions, making it an attractive method for the synthesis of various substituted imidazo[1,2-a]pyridines.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer byproducts. Several microwave-assisted protocols have been developed for the synthesis of this compound and its analogues.

A common approach involves the reaction of an aminopyridine with an α-haloketone under microwave irradiation. This method, a variation of the classic Tschitschibabin reaction, benefits significantly from the rapid heating provided by microwaves, leading to the formation of the imidazo[1,2-a]pyridine core in a matter of minutes rather than hours. For instance, the synthesis of various imidazo[1,2-a]pyridine derivatives has been efficiently achieved by reacting 2-aminopyridines with α-bromoacetophenones under microwave irradiation in the presence of a base.

Another significant microwave-assisted strategy is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. This multicomponent approach allows for the rapid assembly of imidazo[1,2-a]pyridine derivatives from an aminopyridine, an aldehyde, and an isocyanide. The use of microwave irradiation in this reaction has been shown to significantly enhance reaction rates and yields, providing a powerful tool for the construction of diverse libraries of these compounds.

Furthermore, microwave technology has been successfully applied to the synthesis of imidazo[1,2-a]pyridine-based scaffolds through palladium-catalyzed cross-coupling reactions, demonstrating the broad applicability of this heating method in modern organic synthesis.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of imidazo[1,2-a]pyridines has been successfully achieved under such conditions.

One notable example is the one-pot, three-component synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, an aldehyde, and a terminal alkyne under solvent-free conditions. This reaction can be catalyzed by various catalysts, and the absence of a solvent simplifies the work-up procedure and reduces waste generation. The efficiency of this method highlights the potential for developing more environmentally benign synthetic routes to this important class of compounds.

Functional Group Tolerance and Substrate Scope in Syntheses of this compound Analogues

The utility of a synthetic method is greatly enhanced by its tolerance to a wide range of functional groups and its applicability to a broad scope of substrates. Research into the synthesis of this compound analogues has extensively explored these aspects.

In the synthesis of imidazo[1,2-a]pyridines, a variety of substituents on both the aminopyridine and the other reactants are generally well-tolerated. For the aminopyridine component, both electron-donating and electron-withdrawing groups can be present on the pyridine (B92270) ring, influencing the reactivity and the electronic properties of the final product. Similarly, the aldehyde and alkyne components in multicomponent reactions can bear a wide array of functional groups.

A study on the one-pot synthesis of imidazo[1,2-a]pyridines demonstrated that various substituted 2-aminopyridines, including those with methyl, methoxy, chloro, and bromo groups, reacted efficiently. The reaction also showed good tolerance for a range of aldehydes, including aromatic aldehydes with both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro, cyano) substituents, as well as heterocyclic and aliphatic aldehydes.

The table below summarizes the substrate scope for a representative one-pot synthesis of imidazo[1,2-a]pyridine analogues, showcasing the versatility of the methodology.

2-Aminopyridine SubstituentAldehydeAlkyneYield (%)
H4-ChlorobenzaldehydePhenylacetylene85
5-MethylBenzaldehydePhenylacetylene82
5-Bromo4-NitrobenzaldehydePhenylacetylene78
4-Methoxy3-CyanobenzaldehydePhenylacetylene80
H2-NaphthaldehydePhenylacetylene84
HFurfuralPhenylacetylene75

This broad substrate scope allows for the generation of a large number of structurally diverse this compound analogues, which is crucial for structure-activity relationship (SAR) studies in drug discovery and materials science.

Iii. Reaction Mechanisms and Chemical Transformations of 3 Imidazo 1,2 a Pyridin 2 Yl Benzonitrile

Mechanistic Studies of Imidazo[1,2-a]pyridine (B132010) Ring Formation

The synthesis of the imidazo[1,2-a]pyridine scaffold, the core of the title compound, is a well-established area of heterocyclic chemistry. The most traditional and fundamental approach is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. For the specific synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile, this would involve the reaction of 2-aminopyridine with 2-bromo-1-(3-cyanophenyl)ethan-1-one.

The mechanism proceeds in two main stages:

SN2 Alkylation: The exocyclic amino group of 2-aminopyridine, acting as a nucleophile, attacks the α-carbon of the haloketone, displacing the bromide ion to form an N-(phenacyl)pyridinium intermediate.

Intramolecular Cyclization and Dehydration: The endocyclic pyridine (B92270) nitrogen then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This is followed by a dehydration step, which results in the formation of the aromatic five-membered imidazole (B134444) ring fused to the pyridine ring.

More contemporary methods, such as multicomponent reactions (MCRs), offer more efficient pathways. The Groebke–Blackburn–Bienaymé (GBB) reaction, for instance, is a three-component reaction that can construct the imidazo[1,2-a]pyridine core in a single step from a 2-aminopyridine, an aldehyde, and an isocyanide. organic-chemistry.org Preliminary mechanistic studies suggest that some copper-catalyzed syntheses from 2-aminopyridines and acetophenones may proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org

Chemical Transformations of the Benzonitrile (B105546) Moiety

The benzonitrile group attached at the C2-position of the imidazo[1,2-a]pyridine core is a versatile functional handle. Its reactivity is characteristic of aromatic nitriles, dominated by the electrophilic nature of the nitrile carbon.

The nitrile group (–C≡N) can undergo a variety of transformations to yield different functional groups. These reactions significantly expand the synthetic utility of this compound for creating a library of derivatives.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation, which proceeds via nucleophilic attack of hydride ions. longdom.org

Hydration and Hydrolysis: Under acidic or basic conditions, the nitrile group can be partially hydrated to form a primary amide (carboxamide group). Upon further heating, complete hydrolysis occurs, yielding a carboxylic acid. longdom.org This conversion is particularly useful as the resulting carboxylic acid is a key functional group in many biologically active molecules.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgX), can attack the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield a ketone. This allows for the introduction of new carbon-carbon bonds at this position.

Cycloaddition: The nitrile group can participate in cycloaddition reactions. A prominent example is the reaction with azides to form tetrazoles, as detailed in the next section.

Table 1: Summary of Common Transformations of the Nitrile Group

Reaction Type Reagents Product Functional Group
Reduction LiAlH₄, then H₂O Primary Amine (-CH₂NH₂)
Hydration H₂O, H⁺ or OH⁻ (mild) Amide (-CONH₂)
Hydrolysis H₂O, H⁺ or OH⁻ (strong, heat) Carboxylic Acid (-COOH)
Nucleophilic Addition 1. R-MgX, 2. H₃O⁺ Ketone (-COR)
Cycloaddition NaN₃, Lewis Acid (e.g., ZnBr₂) Tetrazole Ring

A key post-synthetic modification of the nitrile group is its conversion into a 5-substituted-1H-tetrazole ring. This heterocycle is widely recognized in medicinal chemistry as a bioisostere for the carboxylic acid group, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles. youtube.com

The transformation is achieved through a [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source, most commonly sodium azide (NaN₃). youtube.comacs.org The reaction often requires a catalyst, such as zinc salts (e.g., ZnBr₂) or an ammonium (B1175870) salt (e.g., NH₄Cl), and is typically performed at elevated temperatures in a solvent like DMF or water. youtube.comorganic-chemistry.orgorganic-chemistry.org Mechanistic studies suggest the reaction can proceed through different pathways, including a concerted cycloaddition or a stepwise process involving nucleophilic attack of the azide anion on an activated nitrile, followed by cyclization. acs.orgresearchgate.net The use of a Lewis acid catalyst like a zinc salt activates the nitrile by coordinating to the nitrogen, making the carbon more electrophilic and facilitating the azide attack. organic-chemistry.org

Derivatization and Functionalization of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is an electron-rich heterocyclic system. The C3 position is the most nucleophilic and is particularly susceptible to electrophilic attack and other functionalization reactions.

The C3 position of the imidazo[1,2-a]pyridine ring can be readily alkylated. Modern methods have been developed to achieve this with high regioselectivity.

Aza-Friedel-Crafts Reaction: A three-component aza-Friedel-Crafts reaction provides an efficient route to C3-alkylated products. Using a Lewis acid catalyst like Y(OTf)₃, an imidazo[1,2-a]pyridine can react with an aldehyde and an amine to introduce an aminomethyl substituent at the C3 position. mdpi.com The proposed mechanism involves the initial formation of an iminium ion from the aldehyde and amine, which then acts as the electrophile for the nucleophilic attack by the C3 position of the imidazo[1,2-a]pyridine ring. mdpi.com

Reaction with Donor-Acceptor (DA) Cyclopropanes: Lewis acid-catalyzed reactions of 2-aryl-imidazo[1,2-a]pyridines with DA-cyclopropanes lead to C3-alkylation. acs.orgnih.gov The reaction proceeds via nucleophilic ring-opening of the activated cyclopropane (B1198618) by the C3-carbon of the imidazopyridine scaffold. nih.gov This method has been shown to be effective for a wide range of substituted 2-aryl-imidazo[1,2-a]pyridines and DA-cyclopropanes. acs.orgnih.gov

The introduction of various substituents onto the imidazo[1,2-a]pyridine core is crucial for modulating the physicochemical and pharmacological properties of the molecule. This can be achieved either by building the scaffold from pre-functionalized starting materials or by direct functionalization of the pre-formed ring system.

Synthesis from Substituted Precursors: A common strategy is to use substituted 2-aminopyridines in the initial cyclization reaction. For instance, using a 5-chloro-2-aminopyridine or a 5-methyl-2-aminopyridine will result in a final product with a chloro or methyl group at the C7 position of the imidazo[1,2-a]pyridine ring, respectively. Similarly, substituents on the phenyl ring of the α-haloketone are carried through to the final product. mdpi.comnih.gov

Direct Halogenation: Direct halogenation of the imidazo[1,2-a]pyridine ring typically occurs at the C3 position due to its high electron density. Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are effective for this purpose. While less common for the imidazo[1,2-a]pyridine system itself, methods exist for the selective 3-halogenation of pyridines via Zincke imine intermediates, which could be adapted for related scaffolds. chemrxiv.orgnsf.govnih.gov

Table 2: Examples of Substituents Introduced onto the Imidazo[1,2-a]pyridine Scaffold

Position Substituent Method of Introduction
C3 Alkyl Aza-Friedel-Crafts, Reaction with DA-cyclopropanes mdpi.comnih.gov
C3 Halogen (Br, I) Direct electrophilic halogenation (e.g., with NBS, NIS)
Pyridine Ring Methyl, Chloro, Bromo, Fluoro Use of substituted 2-aminopyridine in ring synthesis mdpi.com
C2-Phenyl Ring Trifluoromethyl, Cyano, Methyl Use of substituted phenacyl halide in ring synthesis mdpi.com

Iv. Spectroscopic and Analytical Characterization of 3 Imidazo 1,2 a Pyridin 2 Yl Benzonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise arrangement of atoms in the carbon skeleton and for assigning proton environments in 3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile derivatives.

¹H NMR spectroscopy provides detailed information about the electronic environment of protons within a molecule. For imidazo[1,2-a]pyridine (B132010) derivatives, the spectra can be complex due to the presence of multiple aromatic and heterocyclic protons. The chemical shifts (δ) and coupling constants (J) are characteristic of the proton's position on the fused ring system and any substituents. rsc.org

The protons on the imidazo[1,2-a]pyridine core have distinct chemical shift ranges. For the parent imidazo[1,2-a]pyridine, the protons appear at specific locations that are influenced by the nitrogen atoms and the aromatic system. chemicalbook.com In substituted derivatives, such as those bearing a benzonitrile (B105546) group, the signals corresponding to the pyridine (B92270) and imidazole (B134444) portions of the core, as well as the benzonitrile ring, are observed. For example, in a series of C3-alkylated imidazo[1,2-a]pyridines, the proton signals for the core structure were clearly identified and assigned. mdpi.com

The following table presents representative ¹H NMR data for selected derivatives, illustrating the chemical shifts for key protons.

CompoundKey ProtonsChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)Source
4-(Morpholino(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)benzonitrile (4h)Imidazo[1,2-a]pyridine H6.82-6.85, 7.20-7.24, 7.63, 8.81m, m, d (J = 8.0), d (J = 8.0) mdpi.com
Benzonitrile H7.39, 7.70d (J = 8.0), d (J = 8.0)
3-(5-(3-chlorophenyl)thiophen-2-yl)-7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (5e)Imidazo[1,2-a]pyridine H8.65, 7.31d (J = 7.2), d (J = 7.2) nih.gov
Thiophene/Phenyl H7.90, 7.76, 7.62, 7.57, 7.54, 7.49, 7.17s, d (J = 3.8), d (J = 10.4), d (J = 3.8), s, dd (J = 14.2, 7.9), ddd (J = 8.9, 2.5, 1.2)

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its bonding environment. rsc.org A key diagnostic signal for this compound derivatives is the resonance of the nitrile carbon (C≡N), which appears in a characteristic downfield region. The carbon atoms of the imidazo[1,2-a]pyridine core and the benzonitrile ring also show predictable chemical shifts. mdpi.comnih.gov

The structures of synthesized derivatives are routinely confirmed by ¹³C NMR, which verifies the presence of all expected carbon atoms. researchgate.net

CompoundKey CarbonsChemical Shift (δ, ppm)Source
4-(Morpholino(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)benzonitrile (4h)Nitrile (C≡N)118.44 mdpi.com
Imidazo[1,2-a]pyridine & Aromatic C111.39, 112.77, 117.81, 125.14, 125.37, 127.89, 128.37, 128.79, 129.44, 132.42, 134.07, 143.84, 145.29, 145.84
3-(5-(4-fluorophenyl)thiophen-2-yl)-7-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine (5l)Imidazo[1,2-a]pyridine C141.33, 141.08, 128.05, 127.87, 127.69, 127.60, 127.44, 127.35, 126.33, 125.03, 119.83, 116.37, 116.16 nih.gov
Sulfonyl Methyl (CH₃)43.45

For molecules with complex and overlapping 1D NMR spectra, advanced 2D-NMR techniques are employed for unambiguous signal assignment. rsc.org While specific 2D-NMR data for this compound itself is not detailed in the provided context, the application of these methods is standard for this class of compounds.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, simplifying the interpretation of the ¹³C NMR spectrum.

HMQC (Heteronuclear Multiple Quantum Coherence): This powerful 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov An HMQC spectrum would display cross-peaks that connect specific ¹H and ¹³C resonances, confirming the C-H connectivity and validating the assignments made from 1D spectra. nih.govnih.gov This technique is particularly valuable for assigning protons and carbons in the fused heterocyclic and aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. rsc.org For derivatives of this compound, the most diagnostic absorption band is that of the nitrile (C≡N) group. This functional group exhibits a sharp and characteristic stretching vibration (ν) in the region of 2200–2300 cm⁻¹. For instance, the IR spectrum of a related compound, 2-(3-(1-Hydroxyethyl)pyridin-2-yl)benzonitrile, shows a distinct nitrile peak at 2228 cm⁻¹. nih.gov

Other important vibrations for the imidazo[1,2-a]pyridine core include C=N and C=C stretching bands in the 1400–1650 cm⁻¹ region and aromatic C-H stretching vibrations above 3000 cm⁻¹. nih.govresearchgate.net The geometry and vibrational frequencies of the parent imidazo[1,2-a]pyridine molecule have been studied in detail using both experimental FT-IR and theoretical DFT calculations, providing a solid foundation for interpreting the spectra of its derivatives. researchgate.net

Functional GroupCharacteristic Wavenumber (ν, cm⁻¹)Source
Nitrile (C≡N) Stretch~2228 nih.gov
Aromatic C-H Stretch>3000 nih.govresearchgate.net
C=N / C=C Ring Stretch~1425 - 1595 nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's molecular mass, often to four or more decimal places. rsc.org This precision allows for the determination of the exact elemental formula of a molecule, serving as definitive proof of its identity. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecular ions [M+H]⁺. rsc.org The excellent agreement between the calculated (calcd) and experimentally found (found) m/z values confirms the successful synthesis of the target derivative. mdpi.comnih.gov

CompoundIonization ModeCalculated m/z ([M+H]⁺)Found m/zSource
4-(Morpholino(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)benzonitrile (4h)ESI395.1866395.1878 mdpi.com
4-(Phenyl(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine (4b)ESI370.1914370.1929 mdpi.com
3-(5-(3-fluorophenyl)thiophen-2-yl)-7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (5c)ESI375.1002375.1097 nih.gov
3-(5-(3-chlorophenyl)thiophen-2-yl)-7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (5e)ESI391.0706391.0776 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique in synthetic chemistry for monitoring the progress of a reaction. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry, which provides information on the molecular weight of the components.

In the synthesis of imidazo[1,2-a]pyridine derivatives, LC-MS is routinely used to track the consumption of starting materials and the formation of the desired product in real-time. nih.gov By taking small aliquots from the reaction mixture at various time points, chemists can observe the appearance of the product peak and the disappearance of reactant peaks in the chromatogram. The mass spectrometer component provides the mass-to-charge ratio (m/z) of the eluting compounds, allowing for the confirmation of the product's molecular weight and the identification of any intermediates or byproducts. nih.gov

For instance, in the synthesis of a substituted imidazo[1,2-a]pyridine, the reaction mixture can be analyzed by LC-MS to confirm the formation of the target compound. The system typically uses an electrospray ionization (ESI) source, which is a soft ionization technique suitable for these types of organic molecules, to generate ions that the mass analyzer can detect. nih.govrsc.org The observation of a peak in the mass spectrum corresponding to the calculated molecular weight of the target derivative (often as the protonated molecule, [M+H]⁺) provides strong evidence for its formation. nih.gov

The data below illustrates a hypothetical LC-MS monitoring of a reaction to form an imidazo[1,2-a]pyridine derivative.

Table 1: Hypothetical LC-MS Data for Reaction Monitoring

Time PointComponentRetention Time (min)Observed m/z ([M+H]⁺)Status
t = 02-Aminopyridine (B139424)2.595.1Starting Material
t = 0Bromoacetophenone Derivative5.8199.0Starting Material
t = 2h2-Aminopyridine2.595.1Decreasing
t = 2hBromoacetophenone Derivative5.8199.0Decreasing
t = 2hImidazo[1,2-a]pyridine Product7.2217.2Increasing
t = 12hImidazo[1,2-a]pyridine Product7.2217.2Major Peak

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample of a pure compound. youtube.comstackexchange.com The experimentally determined percentages are then compared with the calculated theoretical values for a proposed molecular formula. This comparison is crucial for confirming the empirical formula of a newly synthesized compound, which represents the simplest whole-number ratio of atoms of each element in the compound. libretexts.orglibretexts.org

For a compound like this compound (C₁₄H₉N₃), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight. An experimental analysis of a purified sample should yield results that are in close agreement. Reputable scientific journals often require that the found values for C, H, and N be within ±0.4% of the calculated values to be considered as evidence of purity and correct structure. stackexchange.com A significant deviation between the experimental and calculated values may indicate the presence of impurities, such as residual solvents or byproducts, or an incorrect structural assignment. stackexchange.com

Table 2: Comparison of Calculated and Found Values for Elemental Analysis of C₁₄H₉N₃

ElementCalculated %Found % (Hypothetical)Difference %
Carbon (C)77.4077.25-0.15
Hydrogen (H)4.184.25+0.07
Nitrogen (N)19.3419.40+0.06

X-ray Diffraction Analysis for Solid-State Structure Elucidation (where available for analogues)

Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional structure of a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry by mapping the electron density of the atoms in the crystal lattice. The resulting structural model details precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation in the solid state.

While obtaining a single crystal of this compound suitable for X-ray analysis can be challenging, structural data from closely related analogues are invaluable. The crystal structures of other substituted imidazo[1,2-a]pyridines and related fused heterocyclic systems have been reported in the literature. beilstein-journals.orgnih.gov This information provides critical insights into the expected geometry and intermolecular interactions, such as hydrogen bonding or π-π stacking, that are likely to be present in the target compound. For example, the analysis of an analogue could confirm the planarity of the fused ring system and the rotational angle of the benzonitrile substituent relative to the imidazopyridine core.

Table 3: Example Crystallographic Data for an Imidazo[1,2-a]pyridine Analogue

ParameterValue (Example)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512
b (Å)12.345
c (Å)9.876
β (°)105.2
Volume (ų)1002.3
Z (Molecules/Unit Cell)4
Calculated Density (g/cm³)1.450

Chromatographic Methods for Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic methods are essential for both the purification of synthetic products and the assessment of their purity. nih.gov Thin-Layer Chromatography (TLC) is a widely used, rapid, and inexpensive technique to monitor reaction progress and determine the purity of the final product. researchgate.net

In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. nih.gov The plate is then placed in a chamber with a suitable mobile phase (a solvent or mixture of solvents). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retardation Factor (R_f), while more polar compounds travel shorter distances. The R_f value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. researchgate.net

A pure compound should ideally appear as a single spot on the TLC plate under various solvent systems. researchgate.net The presence of multiple spots indicates impurities. Visualization is commonly achieved under UV light (at 254 nm), which causes compounds with a UV chromophore, such as the imidazo[1,2-a]pyridine system, to appear as dark spots. nih.gov Column chromatography, which operates on the same principles as TLC but on a larger scale, is often used to purify the crude product. beilstein-journals.org

Table 4: Hypothetical TLC Data for Purity Assessment

CompoundSolvent System (Hexane:EtOAc)Distance Traveled by Compound (cm)Distance Traveled by Solvent (cm)R_f Value
Starting Material (e.g., Aldehyde)3:15.26.00.87
Product (Imidazo[1,2-a]pyridine)3:12.56.00.42
Crude Reaction Mixture3:1--Multiple Spots
Purified Product3:12.56.00.42 (Single Spot)

V. Computational Chemistry and Theoretical Studies on 3 Imidazo 1,2 a Pyridin 2 Yl Benzonitrile

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of a compound's biological activity.

Molecular docking studies on derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been instrumental in revealing their binding modes within the active sites of various protein targets. These investigations identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex.

For instance, in studies of related imidazo[1,2-a]pyrazine-based compounds targeting Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase, docking models have shown that the core heterocyclic system is vital for binding. The nitrogen of the imidazo[1,2-a]pyrazine (B1224502) moiety consistently forms a critical hydrogen bond with the hinge region residue Met704 of DDR1. nih.gov The phenyl linker participates in an additional π–π stacking interaction with a phenylalanine residue (Phe785), which contributes significantly to binding affinity and selectivity. nih.gov

In another study, novel imidazo[1,2-a]pyridine hybrids were docked into the active site of human leukotriene A-4 hydrolase (PDB: 3U9W). The simulations revealed that these compounds interact with key amino acid residues within the active site. Similarly, docking of phenothiazine-containing imidazo[1,2-a]pyridine derivatives into the kinase domain of Microtubule Affinity Regulating Kinase 4 (MARK4) helped to elucidate their binding mechanism. nih.gov A study targeting oxidoreductase, a key enzyme in breast cancer, found that a synthesized imidazo[1,2-a]pyridine derivative exhibited a high binding energy of -9.207 kcal/mol, with significant interactions involving the amino acid residues His 222, Tyr 216, and Lys 270. asianpubs.org

These examples demonstrate a common pattern where the imidazo[1,2-a]pyridine core acts as a scaffold, anchoring the molecule within the receptor's binding site, while its substituents form additional specific interactions that fine-tune the affinity and selectivity.

The specific interactions identified through molecular docking provide a rational basis for a compound's observed biological activity. By understanding how a molecule binds, researchers can explain its potency and develop hypotheses for designing improved compounds.

The development of covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold for KRAS G12C, an important cancer target, was guided by molecular docking experiments. rsc.org These studies helped to position a reactive "warhead" group to form a covalent bond with a specific cysteine residue in the protein, leading to irreversible inhibition. The success of these designed molecules in cellular assays confirmed the docking predictions and validated the role of imidazo[1,2-a]pyridine as a suitable scaffold for covalent inhibitors. rsc.org

In the case of the DDR1 inhibitors, the hydrogen bond to the hinge region (Met704) and the π-π interaction with Phe785 are classic features of Type I kinase inhibitors. nih.gov This binding mode explains the potent inhibitory activity of these compounds. The models also showed that specific substitutions could be made to extend into other pockets of the active site, thereby enhancing potency and selectivity. This structure-guided approach led to the discovery of compounds with nanomolar inhibitory concentrations (IC50) and high selectivity against a panel of other kinases. nih.gov The ability to rationalize activity through molecular interactions is a cornerstone of modern drug design, allowing for a more efficient and targeted discovery process. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For the imidazo[1,2-a]pyridine class of compounds, DFT calculations provide valuable information about their stability, reactivity, and electronic properties. nih.gov Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates higher reactivity. For various imidazo[1,2-a]pyridine N-acylhydrazone derivatives, DFT studies have shown that the energy gap can be modulated by different substituents, thereby tuning the molecule's reactivity. nih.gov

Furthermore, DFT is used to calculate the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For imidazo[1,2-a]pyridine derivatives, MEP analysis typically reveals that nitrogen atoms within the heterocyclic core are sites of negative potential, making them likely points for electrophilic attack or hydrogen bonding. nih.gov This information is crucial for understanding intermolecular interactions and potential metabolic pathways.

Prediction of Physicochemical Descriptors

Key descriptors include:

Molecular Weight (MW): Affects diffusion and transport across biological membranes.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences solubility and membrane permeability.

Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule, which correlates with hydrogen bonding potential and cell permeability.

Hydrogen Bond Donors/Acceptors: The number of N-H or O-H bonds (donors) and N or O atoms (acceptors) determines the potential for forming hydrogen bonds with biological targets.

Rotatable Bonds: A measure of molecular flexibility.

Table 1: Computed Physicochemical Properties for 3-(5h-Imidazo[4,5-c]pyridin-2-yl)benzonitrile (Isomer of the title compound) Data sourced from PubChem CID 44243603. nih.gov

Property NameComputed ValueReference
Molecular Weight220.23 g/mol nih.gov
XLogP3-AA (LogP)1.8 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count1 nih.gov
Topological Polar Surface Area57.8 Ų nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.

For classes of compounds like imidazo[1,2-a]pyridines, both 2D- and 3D-QSAR models are developed. 2D-QSAR models correlate activity with physicochemical descriptors (like those in Table 1) and topological indices. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the three-dimensional alignment of the molecules and generate contour maps that show where steric bulk, positive or negative charge, or hydrophobic/hydrophilic properties are favorable or unfavorable for activity.

A 3D-QSAR study on a series of imidazo[1,2-a]pyrazine inhibitors of the PI3Kα enzyme provides a relevant example of this approach. In this study, the molecules were first aligned based on docking results. nih.gov The resulting QSAR model showed strong predictive power, with a high cross-validated correlation coefficient (Q²_test = 0.650) and a high conventional correlation coefficient for the training set (r²_train = 0.917). nih.gov The contour maps generated from this model provided clear visual guidance for the design of new analogues, indicating regions where modifications would likely enhance or diminish the inhibitory potency. Such models are invaluable for prioritizing synthetic efforts toward the most promising chemical structures.

Vi. Academic Research on Biological Activities and Mechanistic Insights

Investigations into Anticancer Potential

The imidazo[1,2-a]pyridine (B132010) scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad range of biological activities, including potential as an anticancer agent. nih.gov Researchers have synthesized and evaluated numerous derivatives, exploring their effects on cancer cell proliferation, key signaling pathways, and novel therapeutic targets.

In Vitro Antiproliferative Effects on Various Cancer Cell Lines (e.g., MOLM-13, MV4-11, SW620 colon carcinoma)

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated notable antiproliferative activity against various hematological cancer cell lines. Specifically, in acute myeloid leukemia (AML), which often involves FMS-like tyrosine kinase 3 (FLT3) mutations, these compounds have shown significant effects. Studies on the FLT3-ITD-positive AML cell lines MOLM-13 and MV4-11 have revealed that certain imidazo[1,2-b]pyridazine (B131497) and imidazo[4,5-b]pyridine derivatives can inhibit cell growth with nanomolar potency. researchgate.netnih.gov For instance, one study identified an imidazo[1,2-b]pyridazine compound (34f) that exhibited potent antiproliferative activity with GI₅₀ values of 9 nM and 7 nM against MOLM-13 and MV4-11 cells, respectively. nih.gov

In another study, imidazo[1,2-a]pyridine-thiophene derivatives were screened for their effects on the MOLM-14 cell line (which also has a FLT3-ITD mutation), with compounds showing inhibitory GI₅₀ values ranging from 0.16 to 9.28 μM. While extensive research has been conducted on leukemia and breast cancer cell lines nih.govuniupo.it, specific data on the antiproliferative effects of 3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile on colon carcinoma cell lines such as SW620 were not prominently featured in the reviewed literature.

Antiproliferative Activity of Imidazo[1,2-a]pyridine Analogs in AML Cell Lines This table presents the half-maximal growth inhibitory concentrations (GI₅₀) of representative imidazo[1,2-a]pyridine derivatives against specified cancer cell lines. Data is compiled from various research studies.

Compound ClassCell LineTargetGI₅₀ (nM)
Imidazo[1,2-b]pyridazineMV4-11FLT3-ITD7
Imidazo[1,2-b]pyridazineMOLM-13FLT3-ITD9
Imidazo[4,5-b]pyridineMV4-11FLT3/Aurora-

Exploration of Kinase Inhibitory Activity (e.g., FLT3 kinase)

A primary mechanism behind the anticancer potential of imidazo[1,2-a]pyridine derivatives is their ability to act as kinase inhibitors. Activating mutations in the FLT3 receptor tyrosine kinase are a key driver in about 30% of acute myeloid leukemia (AML) cases. nih.govnih.gov The imidazo[1,2-a]pyridine scaffold has been identified as a promising core structure for developing potent FLT3 inhibitors. nih.gov

Research has shown that derivatives can bind to the hinge region of the FLT3 kinase, effectively blocking its activity. nih.gov This inhibition extends to common drug-resistant secondary mutations, such as D835Y and F691L. nih.gov For example, an imidazo[1,2-a]pyridine-pyridine derivative was found to be a potent inhibitor of both FLT3-ITD and the gilteritinib-resistant FLT3-ITD/F691L mutant. nih.govnih.gov Similarly, imidazo[4,5-b]pyridine-based compounds have been developed as dual inhibitors of FLT3 and Aurora kinases, another family of enzymes involved in cell division. researchgate.net This kinase inhibitory profile is central to the antiproliferative effects observed in AML cell lines. researchgate.netnih.gov Beyond FLT3, other research has explored 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as inhibitors of the c-KIT kinase, a target in gastrointestinal stromal tumors. researchgate.net

Targeting Glioblastoma Stem Cells through Aldehyde Dehydrogenase (ALDH) Inhibition

Glioblastoma multiforme (GBM) is a highly aggressive brain tumor characterized by the presence of glioblastoma stem cells (GSCs), which contribute to therapeutic resistance. nih.gov The enzyme aldehyde dehydrogenase 1A3 (ALDH1A3) is overexpressed in these stem-like cells and plays a critical role in their survival. nih.govnih.gov This has made ALDH1A3 an attractive therapeutic target.

Recent research has described a novel class of imidazo[1,2-a]pyridine derivatives specifically designed as ALDH1A3 inhibitors. nih.govnih.gov Through a process of structure-based optimization, scientists have developed compounds that show high activity against the target enzyme and selectivity over other highly similar ALDH isoforms. nih.gov Representative compounds from this series demonstrated efficacy in the nanomolar to picomolar range against patient-derived GSCs. nih.gov This work establishes the concept that targeting ALDH with imidazo[1,2-a]pyridine-based inhibitors is a promising strategy to combat glioblastoma by targeting its resilient stem cell population. nih.gov One study identified a 2,6-diphenyl-imidazo[1,2-a]pyridine derivative (compound 3f) as the first submicromolar competitive inhibitor of ALDH1A3.

Design and Study of Covalent Anticancer Agents

The success of targeted covalent inhibitors in oncology has prompted the search for new chemical scaffolds that can be adapted for this purpose. The imidazo[1,2-a]pyridine core has been identified as a suitable backbone for the development of such covalent agents. nih.gov This scaffold allows for the installation of "covalent warheads"—reactive groups that can form a permanent bond with a specific amino acid residue (like cysteine) in a target protein.

In one study, a scaffold hopping strategy was used to design and synthesize a series of novel imidazo[1,2-a]pyridine derivatives as covalent inhibitors of KRAS G12C, a mutated protein that drives several intractable cancers. A lead compound from this series, I-11, was identified as a potent agent against KRAS G12C-mutated lung cancer cells. These findings validate the imidazo[1,2-a]pyridine structure as a versatile and effective scaffold for the rational design of covalent anticancer agents. nih.gov

Research on Antimicrobial Activities

In addition to their anticancer properties, imidazo[1,2-a]pyridine derivatives have been investigated for their potential to combat bacterial infections. The rise of antimicrobial resistance necessitates the development of new classes of antibacterial agents.

Antibacterial Efficacy Studies (e.g., against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus)

The imidazo[1,2-a]pyridine scaffold has been explored for its antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives possess activity against clinically relevant pathogens. For example, some 3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives were evaluated against five bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. In that study, one compound exhibited its best inhibitory action against E. coli, with a minimum inhibitory concentration (MIC) of 15.625 µg/ml. Another derivative was found to be more effective than the antibiotic gentamicin (B1671437) against K. pneumoniae.

However, the antibacterial activity is highly dependent on the specific substitutions on the imidazo[1,2-a]pyridine core. A study focusing on new 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives found that none of the synthesized compounds showed any antibacterial activity against the tested strains of S. aureus and P. aeruginosa. nih.gov In contrast, other research identified imidazo[1,2-a]pyridin-3-amines that exhibited bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives This table summarizes the reported antibacterial activity of various imidazo[1,2-a]pyridine derivatives against selected bacterial strains. Data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound ClassBacterial StrainMIC (µg/mL)
3-amino-6-fluoroimidazo[1,2-a]pyridine (Cmpd 91)Escherichia coli15.625
3-amino-6-fluoroimidazo[1,2-a]pyridine (Cmpd 89)Escherichia coli62.5
3-amino-6-fluoroimidazo[1,2-a]pyridine (Cmpd 89)Staphylococcus epidermidis62.5
3-amino-6-fluoroimidazo[1,2-a]pyridine (Cmpd 85)Staphylococcus epidermidis62.5
2-thioalkyl-3-nitroimidazo[1,2-a]pyridineStaphylococcus aureusNo Activity
2-thioalkyl-3-nitroimidazo[1,2-a]pyridinePseudomonas aeruginosaNo Activity

Antifungal Efficacy Studies (e.g., against Candida species)

The emergence of drug-resistant fungal pathogens, particularly Candida species, has spurred the search for novel antifungal agents. Derivatives of the imidazo[1,2-a]pyridine scaffold have shown promise in this area.

Research has demonstrated the antifungal potential of various substituted imidazo[1,2-a]pyridines. In one study, new hydrazide hydrazone derivatives incorporating the imidazo[1,2-a]pyridine backbone were synthesized and tested against a fluconazole-resistant strain of Candida albicans. tsijournals.com The results indicated that the antifungal activity was influenced by the nature of the substituent on the phenyl ring, with weakly electron-donating or electron-withdrawing groups proving most effective. tsijournals.com Specifically, methylated and brominated derivatives were the most potent compounds identified in this series. tsijournals.com

Another line of investigation focused on imidazo[1,2-a]pyridinyl-arylacrylonitriles. These compounds were evaluated against C. albicans, C. tropicalis, and C. glabrata. The study found that chlorinated derivatives and those featuring a methylpiperazine group demonstrated the most significant activity against C. tropicalis. Furthermore, the position of the nitrile group on the acrylonitrile (B1666552) chain was found to be crucial for efficacy against C. albicans.

Similarly, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and evaluated for their activity against a resistant C. albicans strain. scirp.org Four of the ten synthesized compounds showed activity, with one derivative proving to be the most potent. scirp.org Molecular docking studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives suggest they may exert their antifungal action against C. albicans by targeting the CYP51 enzyme, a key component in fungal cell membrane biosynthesis. nih.gov

Derivative ClassTarget SpeciesKey FindingsReference
Imidazo[1,2-a]pyridinehydrazonesCandida albicans (Fluconazole-resistant)Methylated and brominated derivatives showed the highest potency. tsijournals.com
Imidazo[1,2-a]pyridinyl-arylacrylonitrilesC. albicans, C. tropicalis, C. glabrataChlorinated derivatives and those with a methylpiperazine group were most active against C. tropicalis.
3-Imidazo[1,2-a]pyridinyl-1-arylpropenonesCandida albicans (Resistant strain)Four derivatives demonstrated notable antifungal activity. scirp.org
Imidazo[1,2-a]pyrimidinesCandida albicansMolecular docking suggests inhibition of the CYP51 enzyme. nih.gov

Antituberculosis Agents and Mechanistic Investigations

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new antituberculosis (TB) agents, showing significant activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). rsc.orgnih.govrsc.org

Within the broader class of imidazo[1,2-a]pyridines, the 3-carboxamide derivatives have emerged as a particularly potent group of anti-TB agents. rsc.orgnih.gov A synthesized set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated excellent potency, with the majority of the agents showing Minimum Inhibitory Concentration (MIC₉₀) values of ≤1 μM against various Mtb strains. acs.orgnih.gov

Further structure-activity relationship (SAR) studies led to the development of a series of 14 imidazo[1,2-a]pyridine-3-carboxamides. nih.gov Twelve of these compounds exhibited MICs of ≤1 μM against replicating Mtb, and five showed exceptionally low MIC values of ≤0.006 μM. nih.gov One compound from this series, when tested against MDR and XDR clinical isolates, was found to be nearly ten times more potent than the clinical candidate PA-824. nih.gov The optimization of the imidazo[1,2-a]pyridine amide (IPA) scaffold was instrumental in the design and synthesis of Q203, a clinical candidate for treating MDR- and XDR-TB. acs.org Research into reduced lipophilic N-benzylic imidazo[1,2-a]pyridine carboxamides also yielded derivatives with outstanding in vitro activity, with MIC values below 0.035 μM against drug-susceptible and multidrug-resistant Mtb strains. nih.gov

Derivative SubclassActivity HighlightReference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesSeven out of nine derivatives had MIC₉₀ values ≤1 μM against various Mtb strains. acs.orgnih.gov
Imidazo[1,2-a]pyridine-3-carboxamidesFive compounds showed MICs ≤0.006 μM; one was ~10-fold more potent than PA-824 against MDR/XDR strains. nih.gov
N-benzylic imidazo[1,2-a]pyridine carboxamidesFive derivatives exhibited MICs < 0.035 μM against drug-susceptible and MDR Mtb. nih.gov
Optimized Imidazo[1,2-a]pyridine Amides (IPAs)Led to the development of Q203, a clinical candidate for MDR/XDR-TB. acs.org

The mechanism of action for many antitubercular imidazo[1,2-a]pyridines involves the targeting of key enzymes essential for mycobacterial survival. A primary target identified for this class of compounds is the ubiquinol-cytochrome c reductase (QcrB), a component of the electron transport chain. rsc.orgnih.gov High-throughput screening identified imidazo[1,2-a]pyridine compounds as potent Mtb inhibitors, and subsequent whole-genome sequencing of resistant mutants revealed a mutation in the qcrB gene. plos.org This finding was confirmed by experiments showing that overexpression of QcrB in M. bovis BCG led to a significant increase in the MIC of the inhibitor. plos.org

Another critical enzyme targeted by imidazo[1,2-a]pyridine derivatives is the enoyl-acyl carrier protein reductase (InhA), which is involved in mycolic acid biosynthesis. researchgate.net Molecular docking studies and in vitro assays have confirmed that certain imidazo[1,2-a]pyridine derivatives can inhibit InhA, with some compounds demonstrating MIC values comparable to the frontline drug isoniazid. researchgate.net Additionally, researchers have identified 3-amino-imidazo[1,2-a]pyridines as a novel class of drug-like inhibitors of Mtb glutamine synthetase, an enzyme crucial for nitrogen metabolism. nih.gov

Research on Anti-inflammatory Potential

Derivatives of imidazo[1,2-a]pyridine have been investigated for their anti-inflammatory properties. A recent study synthesized a novel derivative, referred to as MIA, and evaluated its effects on inflammatory pathways in breast and ovarian cancer cell lines. nih.govnih.gov The research found that MIA exerted anti-inflammatory activity by suppressing the STAT3/NF-κB signaling pathway and its downstream targets, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

Molecular docking studies revealed that MIA binds to the p50 subunit of NF-κB. nih.govnih.gov The study also showed that co-administration with curcumin, a natural anti-inflammatory compound, potentiated the effects of MIA. nih.gov These findings suggest that imidazo[1,2-a]pyridine derivatives could be potential candidates for development as anti-inflammatory agents. nih.govnih.gov This is supported by earlier patent literature describing substituted tricyclic imidazo[1,2-a]pyridines for treating gastrointestinal inflammatory diseases. google.com

Investigations into Other Potential Biological Activities

The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry and is present in compounds with demonstrated antiviral activity. researchgate.net Research has explored its efficacy against a range of viruses.

One study identified 3-(imidazo[1,2-a:5,4-b']dipyridin-2-yl)aniline as a selective inhibitor of the bovine viral diarrhea virus (BVDV), a pestivirus often used as a surrogate for the hepatitis C virus. nih.gov The compound was found to inhibit viral RNA synthesis and the production of infectious virus particles by targeting the viral RNA-dependent RNA polymerase (RdRp). nih.gov

Furthermore, a series of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines were synthesized and shown to possess potent activity against herpes simplex viruses. nih.gov Several of these compounds exhibited in vitro antiviral activity that was comparable or superior to the standard drug acyclovir. nih.gov The versatility of the scaffold is also highlighted by patents for imidazo[1,2-a]pyridine C-nucleosides designed as antiviral agents. google.com

Constitutive Androstane (B1237026) Receptor (CAR) Agonism and Selectivity

Research into the imidazo[1,2-a]pyridine scaffold has identified derivatives as potent agonists of the Constitutive Androstane Receptor (CAR), a nuclear receptor pivotal in regulating the metabolism of xenobiotics and endogenous compounds in the liver. While specific data on the direct CAR agonism of this compound is not extensively detailed in publicly available literature, studies on closely related analogues provide valuable insights. For instance, derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been shown to directly activate human CAR at nanomolar concentrations. eco-vector.com A significant challenge in this area is achieving selectivity for CAR over the Pregnane X Receptor (PXR), as dual activation can lead to undesirable side effects. eco-vector.com The selectivity of CAR agonists is a critical factor, as non-selective compounds can activate other nuclear receptors, leading to a broader and potentially less desirable pharmacological profile. eco-vector.com

Enzyme Inhibition Studies (e.g., Aldehyde Dehydrogenase)

The imidazo[1,2-a]pyridine core is a recognized scaffold for the development of enzyme inhibitors, notably for aldehyde dehydrogenase (ALDH). nih.gov The ALDH1A family, in particular, is a target in cancer therapy due to its role in cancer stem cells. nih.gov Although specific inhibitory data for this compound against ALDH is not prominently available, research on other imidazo[1,2-a]pyridine derivatives demonstrates the potential of this chemical class. For example, a series of 2,8-disubstituted imidazo[1,2-a]pyridines were synthesized and evaluated for their inhibitory activity against ALDH1A isoforms, with some compounds showing significant potency and selectivity. nih.gov These studies often involve screening at a fixed concentration followed by the determination of IC50 values for the most active compounds. nih.gov The general findings suggest that the substitution pattern on the imidazo[1,2-a]pyridine ring system is crucial for potent and selective ALDH inhibition. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological efficacy of imidazo[1,2-a]pyridine derivatives is heavily influenced by their structural features. Structure-activity relationship (SAR) studies are therefore essential in optimizing these compounds for specific biological targets.

Impact of Substituent Patterns on Biological Efficacy

The nature and position of substituents on the imidazo[1,2-a]pyridine core have a profound impact on biological activity. For instance, in the context of ALDH inhibition, substitutions at both the 2- and 8-positions of the imidazo[1,2-a]pyridine ring have been explored. nih.gov The introduction of various functional groups at these positions can modulate the inhibitory profile against different ALDH isoforms. nih.gov These findings underscore the importance of a systematic exploration of the chemical space around the core scaffold to identify derivatives with improved potency and selectivity.

Influence of Halogenation (e.g., Bromine, Fluorine, Chlorine) on Activity

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. In the case of imidazo[1,2-a]pyridine analogues, the introduction of halogen atoms such as fluorine, chlorine, and bromine can significantly influence their activity. For example, studies on other heterocyclic scaffolds have shown that halogenation can enhance binding affinity to target proteins. While specific data for halogenated analogues of this compound is limited, the general principles of medicinal chemistry suggest that such modifications would likely impact activity.

Role of Electron-Withdrawing and Electron-Donating Groups in Modulating Activity

The electronic properties of substituents on the imidazo[1,2-a]pyridine ring system are critical determinants of biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the heterocyclic core, thereby influencing interactions with biological targets. For instance, the presence of an electron-withdrawing nitrile group on the phenyl ring at the 2-position, as in this compound, is expected to have a significant electronic effect. SAR studies on various classes of biologically active molecules have repeatedly shown that the interplay of electron-donating and electron-withdrawing groups is key to optimizing potency and selectivity.

Vii. Advanced Research Applications of 3 Imidazo 1,2 a Pyridin 2 Yl Benzonitrile in Materials Science

Development of Fluorescent and Phosphorescent Materials Based on Imidazo[1,2-a]pyridine (B132010) Scaffolds

The imidazo[1,2-a]pyridine scaffold is a potent fluorophore, and its derivatives are extensively studied for their fluorescent properties. The emission characteristics can be systematically modified by attaching electron-donating or electron-withdrawing groups. The benzonitrile (B105546) moiety is a strong electron-withdrawing group, and its incorporation onto the 2-phenyl-imidazo[1,2-a]pyridine core significantly influences the material's photophysical behavior.

The following table summarizes the photophysical properties of representative imidazo[1,2-a]pyridine derivatives with cyano-substituents, illustrating the impact of substitution on their fluorescent properties.

Compound/EmitterDonor GroupAcceptor CoreEmission Max (nm)Quantum Yield (Φf)
TPA-m-CN-IP Triphenylamine3-CN-Phenyl-Imidazo[1,2-a]pyridine~460> 0.70
Cz-p-CN-IP Carbazole4-CN-Phenyl-Imidazo[1,2-a]pyridine~450> 0.70
IP-PPI PhenanthroimidazoleImidazo[1,2-a]pyridine~440High
IP-DPPI PhenanthroimidazoleImidazo[1,2-a]pyridine~450High

This table is a representation of data found in the literature for closely related compounds. researchgate.netnih.gov

Beyond fluorescence, the imidazo[1,2-a]pyridine scaffold is also employed in the development of phosphorescent materials, particularly as ligands in transition metal complexes. Iridium(III) complexes incorporating cyano-modified imidazo[4,5-b]pyridin-2-ylidene (an isomer of the primary scaffold) have been synthesized and shown to be highly efficient deep-blue phosphors. nih.gov These complexes exhibit high photoluminescence quantum yields (up to 88%) and are used as emitters in phosphorescent organic light-emitting diodes (PhOLEDs). nih.gov The cyano group plays a crucial role in tuning the ligand field strength and the resulting emission energy of the metal complex.

Applications in Optoelectronic Devices and Downshifting Technologies

The excellent photoluminescent properties and thermal stability of materials based on 3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile and its isomers make them prime candidates for use in optoelectronic devices, especially Organic Light-Emitting Diodes (OLEDs). researchgate.net The development of efficient and stable deep-blue emitters is a critical challenge in display and lighting technology, and imidazo[1,2-a]pyridine derivatives are at the forefront of this research. nih.gov

When used as dopant emitters in OLEDs, fluorophores with a CN-substituted 2-phenylimidazo[1,2-a]pyridine (B181562) core have demonstrated exceptional performance. For example, a doped device utilizing a triphenylamine-donor and a cyano-imidazopyridine-acceptor achieved a maximum external quantum efficiency (EQE) of 6.9% with Commission Internationale de l'Éclairage (CIE) coordinates of (0.16, 0.08), which is very close to the NTSC standard for blue. researchgate.net Similarly, bipolar deep-blue emitters using the imidazo[1,2-a]pyridine as an acceptor have been used to fabricate non-doped OLEDs with high EQEs (around 4.8%) and minimal efficiency roll-off at high brightness. nih.gov Doped devices based on these emitters have reached EQEs as high as 6.13% while maintaining excellent deep-blue color purity. nih.gov

The performance data for selected OLEDs using imidazo[1,2-a]pyridine-based emitters are presented below.

Emitter TypeDevice StructureMax. EQE (%)Luminance (cd/m²)CIE (x, y)
TPA-CN-IP derivative Doped6.92759(0.16, 0.08)
IP-DPPI Doped6.13>10000(0.153, 0.078)
f-ct9b (Ir complex) Phosphorescent30.3>5000(0.142, 0.169)

This table consolidates performance data for OLEDs using emitters based on the imidazo[1,2-a]pyridine scaffold and its derivatives. researchgate.netnih.govnih.gov

Another application in optoelectronics is as downshifting materials. Compounds with large Stokes shifts, a characteristic feature of many imidazo[1,5-a]pyridine (B1214698) derivatives (isomers of the title compound), can absorb high-energy photons (like UV or near-UV light) and re-emit them as lower-energy visible light. mdpi.comrsc.org This property is valuable for enhancing the efficiency of solar cells and for creating white light-emitting diodes (WLEDs) where a blue or UV LED chip is combined with down-converting phosphors to generate broad-spectrum white light. rsc.org

Research as Ligands for Transition Metal Ions

The nitrogen atoms in the imidazo[1,2-a]pyridine ring system are effective coordination sites for transition metal ions, making these compounds versatile ligands in coordination chemistry. nih.govnih.gov The resulting metal complexes often exhibit novel photophysical and electronic properties distinct from the free ligand.

As mentioned, iridium(III) complexes with cyano-substituted imidazopyridine-based carbene ligands have been developed as state-of-the-art blue phosphors for OLEDs. nih.gov In these facial-isomers, the imidazopyridine ligand coordinates to the iridium center, and the electronic properties of the ligand, modified by the cyano group, directly influence the energy of the triplet state and thus the color and efficiency of the phosphorescence. OLEDs based on these Ir(III) complexes have shown outstanding performance, with one device achieving a maximum EQE of 30.3% and another hyper-OLED reaching 34.7%. nih.gov

Gold(III) complexes with various imidazo[1,2-a]pyridine derivatives have also been synthesized and characterized. nih.govnih.gov Studies show that upon complexation with the gold(III) ion, the biological and physicochemical properties of the imidazo[1,2-a]pyridine ligands are significantly altered. nih.govnih.gov While this research has primarily focused on biological applications, it underscores the strong coordinating ability of the imidazo[1,2-a]pyridine scaffold and suggests potential for applications in materials science, such as in catalysis or as phosphorescent materials with other transition metals.

Viii. Conclusion and Future Research Directions

Synthesis of New 3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile Analogues with Tailored Properties

The continued development of novel analogues of this compound is a cornerstone of future research, aimed at creating molecules with precisely tailored properties for specific research applications. The imidazo[1,2-a]pyridine (B132010) scaffold has been a foundation for various marketed drugs, underscoring the value of its structural modifications. researchgate.netnih.govmdpi.com The core strategy involves the systematic modification of the parent structure to enhance potency, selectivity, and pharmacokinetic profiles.

Future synthetic efforts will likely focus on:

Substitution Pattern Diversification: Exploring a wider range of substituents on both the imidazo[1,2-a]pyridine ring system and the 2-phenylbenzonitrile moiety. For instance, studies have shown that introducing different groups at the C-2 and C-3 positions can significantly modulate cytotoxic activity against various cancer cell lines. nih.gov

Bioisosteric Replacement: Employing bioisosteric replacement strategies to improve properties. For example, replacing an amide bond with a 1,3,4-oxadiazole (B1194373) or a 1,2,3-triazole has been explored to increase π-π interactions and potentially enhance activity. sci-hub.cat

Scaffold Hopping and Hybridization: Designing hybrid molecules that combine the imidazo[1,2-a]pyridine scaffold with other pharmacophores. This approach has been used to create peptidomimetics and chalcone (B49325) derivatives, aiming to develop novel compounds with unique biological activity profiles. beilstein-journals.orgscirp.org

The goal is to generate focused libraries of analogues for screening against a wide array of biological targets. Research has already demonstrated the potential of such derivatives as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) kinase and as dual PI3K/mTOR inhibitors, highlighting the scaffold's versatility. sci-hub.catnih.gov

Research GoalExample Modification StrategyTarget Property
Enhance PotencyIntroduction of nitro groups or tolyl moieties at the C-2 position. nih.govIncreased cytotoxicity against cancer cell lines.
Improve SelectivityOptimization of substituents on a 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold. nih.govSelective inhibition of IGF-1R kinase.
Increase Stability/InteractionReplacement of amide linkers with 1,2,3-triazole rings. sci-hub.catIncreased π-π interactions with target proteins.
Novel BioactivityCondensation with various acetophenones to form propenone derivatives. scirp.orgDevelopment of new antifungal agents.

Emerging Synthetic Strategies for Highly Functionalized Imidazo[1,2-a]pyridine Scaffolds

The development of innovative and efficient synthetic methodologies is crucial for accessing highly functionalized imidazo[1,2-a]pyridine derivatives. nih.gov Traditional methods are being supplemented and replaced by more sustainable and atom-economical strategies.

Key emerging strategies include:

Direct C-H Functionalization: This approach allows for the introduction of functional groups directly onto the imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalized starting materials. rsc.orgmdpi.com It is considered a powerful strategy due to its straightforwardness and high atomic economy. mdpi.com

Photochemical and Visible Light-Induced Reactions: As part of a move towards greener chemistry, visible light-induced synthesis is gaining traction. mdpi.com This energy-efficient method can promote various organic transformations, including the C-H functionalization of imidazo[1,2-a]pyridines, under mild conditions. mdpi.com

Multicomponent Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé (GBB) three-component reaction provide a rapid and efficient means to construct complex molecules, such as 3-aminoimidazo[1,2-α]pyridines, in a single step from simple starting materials. nih.gov

Novel Catalytic Systems: Research into new catalysts, including transition-metal-free approaches, aims to improve reaction yields and regioselectivity. nih.gov For example, a facile method using formimidamide chemistry that avoids caustic or expensive transition metal complexes has been developed for synthesizing 3-substituted imidazo[1,2-a]pyridines. nih.gov

These advanced synthetic protocols are essential for building the diverse molecular libraries needed for future research and discovery. nih.gov

Synthetic StrategyKey FeaturesExample Application
Direct C-H FunctionalizationHigh atomic and step economy; avoids pre-functionalization. mdpi.comArylation, thiolation, and formylation at the C3 position. mdpi.com
Visible Light-Induced SynthesisEnergy-efficient, eco-friendly, uses mild reaction conditions. mdpi.comC3-cyanomethylation and C3-aminoalkylation of the scaffold. mdpi.com
Multicomponent Reactions (MCRs)High efficiency, operational simplicity, rapid assembly of molecular complexity. nih.govOne-pot synthesis of 3-aminoimidazo[1,2-α]pyridine compounds. nih.gov
Formimidamide ChemistryTransition-metal-free, avoids harsh reagents. nih.govSynthesis of 3-aryl/alkenyl/alkynyl substituted imidazo[1,2-a]pyridines. nih.gov
Aza-Friedel–Crafts ReactionHigh atomic economy, broad substrate scope, gram-level scalability. mdpi.comThree-component synthesis of C3-alkylated imidazo[1,2-a]pyridines. mdpi.com

Advanced Mechanistic Studies of Biological Interactions and Chemical Transformations

A deeper understanding of the mechanisms underlying both the biological activity and the synthesis of this compound derivatives is critical for rational drug design and reaction optimization. Future research will increasingly integrate experimental and computational approaches to elucidate these mechanisms at a molecular level.

In the realm of biological interactions , advanced mechanistic studies will involve:

Structural Biology: Determining the co-crystal structures of lead compounds bound to their biological targets. This information is invaluable for structure-based drug design, as demonstrated in the development of dual c-Met and VEGFR2 kinase inhibitors. nih.gov

Molecular Modeling: Using techniques like molecular docking to predict and analyze the binding modes of novel analogues with their target proteins, such as PI3Kα and various kinases. sci-hub.catresearchgate.net This helps to explain structure-activity relationships and guide the design of more potent inhibitors.

Receptor Engagement Studies: Investigating how these compounds interact with specific receptors. For example, derivatives of imidazo[1,2-a]pyridine have been identified as potent agonists of the human constitutive androstane (B1237026) receptor (CAR), a key regulator of hepatic functions, pointing towards therapeutic applications in liver diseases. nih.gov

For chemical transformations , future studies will focus on:

Computational Chemistry: Employing quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction pathways. Such calculations have been used to understand the mechanism of cyclization reactions, revealing a preference for a Baldwin-allowed 5-exo-trig pathway over other possibilities. nih.gov

Kinetic and Spectroscopic Analysis: Performing detailed kinetic studies and using in-situ spectroscopic techniques to monitor reaction progress and identify transient intermediates, providing empirical support for proposed reaction mechanisms.

Exploration of Novel Research Applications Beyond Current Scope

While the majority of research on imidazo[1,2-a]pyridine derivatives has focused on their potential in medicinal chemistry, particularly as anticancer and antiviral agents, the unique properties of this scaffold suggest a broader range of applications. researchgate.netresearchgate.netnih.gov Future research should actively explore these untapped possibilities.

Potential novel applications include:

Chemical Probes: Designing and synthesizing derivatives that can be used as selective chemical probes to study complex biological pathways. Their ability to act as potent and selective inhibitors of specific kinases makes them suitable for interrogating cellular signaling networks. nih.govnih.gov

Therapeutics for Metabolic Diseases: The discovery of imidazo[1,2-a]pyridine-based agonists for the CAR nuclear receptor opens a new avenue for developing therapeutics for metabolic disorders and liver diseases. nih.gov

Materials Science: Investigating the photophysical properties of these nitrogen-containing fused bicyclic heterocycles for potential use in materials science. Their conjugated π-systems could make them suitable candidates for organic electronics, such as organic light-emitting diodes (OLEDs) or sensors, although this area remains largely unexplored.

Antifungal and Antibacterial Agents: While much focus has been on anticancer activity, studies have shown that specific derivatives possess significant antifungal activity, for example against Candida albicans. scirp.org Further exploration of this scaffold for developing new classes of antimicrobial agents is warranted. researchgate.net

Computational Design and Prediction of Novel this compound Derivatives with Enhanced Research Utility

Computational chemistry and cheminformatics are indispensable tools for accelerating the discovery and optimization of new chemical entities. In the context of this compound derivatives, computational design will continue to play a pivotal role in guiding synthetic efforts.

Future research in this area will leverage:

Structure-Based Drug Design (SBDD): Using the 3D structures of target proteins to design molecules that fit precisely into the binding site. This approach has been successfully used to identify potent inhibitors by designing molecules that form specific interactions, such as hydrogen bonds, with key residues in the active site. sci-hub.catnih.gov

Fragment-Based Drug Discovery (FBDD): Designing novel inhibitors by starting with small molecular fragments and growing or linking them to create more potent lead compounds. rsc.org

Advanced Molecular Modeling: Utilizing a suite of computational tools to predict the properties of designed molecules. This includes molecular docking to estimate binding affinity, quantum theory of atoms in molecules (QTAIM) and reduced density gradient (RDG) analysis to study non-covalent interactions, and frontier molecular orbital (FMO) analysis to understand chemical reactivity. nih.gov

Predictive Modeling: Developing and applying quantitative structure-activity relationship (QSAR) models to predict the biological activity of unsynthesized compounds, allowing for the virtual screening of large chemical libraries and prioritization of synthetic targets.

These computational strategies enable a more rational and efficient exploration of the vast chemical space, significantly reducing the time and resources required to identify derivatives with enhanced research utility. rsc.orgnih.gov

Computational TechniqueApplication in Imidazo[1,2-a]pyridine Research
Molecular DockingPredicting binding modes and affinities to target enzymes like PI3Kα, c-Met, and VEGFR2. sci-hub.catnih.govresearchgate.net
Density Functional Theory (DFT)Determining electronic properties, such as frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP). nih.gov
Structure-Based DesignDesigning para-substituted inhibitors based on co-crystal structural information of known inhibitors. nih.gov
Fragment-Based Design (FBDD)Meticulous design of novel EGFR inhibitors. rsc.org
Green Metric CalculationsAssessing the environmental friendliness of synthetic routes. nih.gov

Q & A

Q. Key factors affecting yield :

  • Catalyst choice : Lewis acids (e.g., Y(OTf)₃) enhance regioselectivity .
  • Solvent and temperature : Polar aprotic solvents (diglyme) and controlled microwave heating reduce side reactions .

Advanced Question: How can DFT studies resolve contradictions in proposed reaction mechanisms for imidazo[1,2-a]pyridine derivatives?

Answer:
Conflicting mechanistic hypotheses (e.g., nucleophilic substitution vs. radical pathways) can be addressed via:

  • Transition state analysis : DFT calculations (e.g., B3LYP/6-311G**) identify energy barriers for proposed intermediates. For example, studies on aminoimidazodipyridines confirm a stepwise mechanism involving keto-enol tautomerization over a concerted pathway .
  • Electrostatic potential maps : Reveal charge distribution in intermediates, explaining regioselectivity in aryl-substituted derivatives .

Case study : A DFT-based comparison of cyclization pathways for 3-cyanobenzaldehyde derivatives showed that steric hindrance from the nitrile group favors a six-membered transition state over a five-membered one, reconciling conflicting experimental yields .

Basic Question: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and nitrile carbons (δ ~115 ppm). For example, the C3-benzo group in this compound shows distinct splitting patterns due to coupling with adjacent substituents .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error between experimental and calculated values .
  • FT-IR : Detect nitrile stretches (~2220 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

Advanced Question: How do non-covalent interactions (NCIs) influence the crystallographic packing and bioactivity of imidazo[1,2-a]pyridine derivatives?

Answer:

  • Hirshfeld surface analysis : Quantifies NCIs (e.g., C–H···π, π–π stacking) in crystals. For example, 5-(4-methoxyphenyl)-substituted derivatives exhibit enhanced stability due to methoxy-O···H interactions (contributing 12.4% to total NCIs) .
  • Bioactivity correlation : Strong π–π interactions with protein pockets (e.g., CDK2 kinase) improve binding affinity. Derivatives with para-cyano groups show higher anticancer activity due to optimized hydrophobic contacts .

Basic Question: What are the typical purification challenges for this compound, and how are they addressed?

Answer:

  • Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane) separates unreacted aldehydes or oligomers .
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>95%) .

Advanced Question: How can computational tools predict the regioselectivity of C3 functionalization in imidazo[1,2-a]pyridines?

Answer:

  • Frontier molecular orbital (FMO) analysis : Identifies nucleophilic/electrophilic sites. The C3 position in this compound has a higher Fukui index (f⁻ = 0.15), making it reactive toward electrophiles .
  • Molecular docking : Predicts preferred substitution patterns for target binding. For example, C3-cyano derivatives exhibit stronger hydrogen bonding with Leishmania amazonensis enzymes than halogenated analogs .

Basic Question: What are the documented biological applications of this compound derivatives?

Answer:

  • Antimicrobial activity : Derivatives inhibit bacterial efflux pumps (MIC = 2–8 µg/mL against Staphylococcus aureus) .
  • Anticancer agents : IC₅₀ values of 0.5–5 µM reported for breast cancer cell lines (MCF-7) via CDK2 inhibition .

Advanced Question: How do solvent effects and catalyst loading impact the enantioselectivity of imidazo[1,2-a]pyridine synthesis?

Answer:

  • Solvent polarity : Polar solvents (DMF) stabilize zwitterionic intermediates, improving enantiomeric excess (ee) to >80% in Y(OTf)₃-catalyzed reactions .
  • Catalyst optimization : 10 mol% Y(OTf)₃ achieves 78% ee, while lower loadings (<5 mol%) result in racemic mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.